molecular formula C18H13N3O2S2 B2577314 4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide CAS No. 801226-63-1

4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide

Cat. No.: B2577314
CAS No.: 801226-63-1
M. Wt: 367.44
InChI Key: MJIKTTSMEZFBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzoxazole, a thiazole, and an amide group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of benzoxazole and thiazole rings could result in a rigid, planar structure. The thiomethyl group might add some flexibility, and the amide group could be involved in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzoxazole and thiazole rings are aromatic and relatively stable. The thiomethyl group could potentially be involved in nucleophilic substitution reactions, and the amide group might participate in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and an amide group suggests that it might have significant polarity and could form hydrogen bonds. This could affect its solubility, boiling point, and other physical properties .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic pathways and characterization methods for derivatives related to 4-((benzo[d]oxazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide. These compounds have been synthesized through various innovative methods, including microwave-promoted synthesis, which offers a cleaner, more efficient, and faster method compared to traditional thermal heating (Saeed, 2009). Such methods are crucial for developing pharmaceuticals and materials with specific biological or chemical properties.

Anticancer Evaluation

A significant area of application for derivatives of this compound is in anticancer research. For example, certain derivatives have been synthesized and evaluated for their anticancer activity against multiple cancer cell lines, showing moderate to excellent activity and providing a promising outlook for future cancer therapies (Ravinaik et al., 2021).

Supramolecular Chemistry

The role of methyl functionality and S⋯O interaction in gelation behavior has been studied, revealing that certain N-(thiazol-2-yl)benzamide derivatives, closely related to the compound , exhibit promising gelation properties towards ethanol/water and methanol/water mixtures. This research provides insights into the design of new materials with potential applications in drug delivery and materials science (Yadav & Ballabh, 2020).

Nematocidal Activity

Novel derivatives containing a 1,3,4-thiadiazole amide group have demonstrated good nematocidal activity, indicating potential as lead compounds for developing new nematicides. This research highlights the versatility of this compound derivatives in pest control, offering new solutions for agricultural challenges (Liu et al., 2022).

Molecular Docking Studies

The exploration of thiadiazole scaffold and benzamide groups in synthesized compounds has led to promising anticancer activity, supported by molecular docking studies. These studies help in understanding the interaction between these compounds and biological targets, paving the way for the development of more effective anticancer drugs (Tiwari et al., 2017).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-ylsulfanylmethyl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-16(21-17-19-9-10-24-17)13-7-5-12(6-8-13)11-25-18-20-14-3-1-2-4-15(14)23-18/h1-10H,11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIKTTSMEZFBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.